Cas no 96843-22-0 (1-Bromo-4,5-dimethyl-2-iodobenzene)

1-Bromo-4,5-dimethyl-2-iodobenzene is a halogenated aromatic compound featuring both bromine and iodine substituents on a dimethyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Stille, or Negishi couplings, where selective functionalization is required. The presence of two distinct halogens (bromine and iodine) offers differential reactivity, enabling sequential modifications under controlled conditions. The dimethyl groups enhance steric and electronic effects, influencing regioselectivity in further transformations. This compound is useful in pharmaceutical and materials science research, where precise aromatic substitution patterns are critical. Proper handling is advised due to the reactivity of halogenated aromatics.
1-Bromo-4,5-dimethyl-2-iodobenzene structure
96843-22-0 structure
Product Name:1-Bromo-4,5-dimethyl-2-iodobenzene
CAS No:96843-22-0
MF:C8H8BrI
MW:310.957593917847
MDL:MFCD00192708
CID:3061983
PubChem ID:5082620
Update Time:2025-11-07

1-Bromo-4,5-dimethyl-2-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4,5-dimethyl-2-iodobenzene
    • DB-211188
    • AB91713
    • E89428
    • MFCD00192708
    • 1-bromo-2-iodo-4,5-dimethylbenzene
    • 4-Bromo-5-iodo-o-xylene
    • 96843-22-0
    • SCHEMBL18015461
    • DTXSID601297541
    • CS-0193693
    • MDL: MFCD00192708
    • Inchi: 1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
    • InChI Key: CDCZOMODVGXNRV-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(C)=C(C)C=1)Br

Computed Properties

  • Exact Mass: 309.88541Da
  • Monoisotopic Mass: 309.88541Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

1-Bromo-4,5-dimethyl-2-iodobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
O29000-250MG
1-Bromo-4,5-dimethyl-2-iodobenzene
96843-22-0 95%
250MG
$220 2023-09-15
Advanced ChemBlocks
O29000-1G
1-Bromo-4,5-dimethyl-2-iodobenzene
96843-22-0 95%
1G
$440 2023-09-15
Advanced ChemBlocks
O29000-5G
1-Bromo-4,5-dimethyl-2-iodobenzene
96843-22-0 95%
5G
$1,580 2023-09-15
Aaron
AR00JYP4-500mg
1-bromo-2-iodo-4,5-dimethylbenzene
96843-22-0 95%
500mg
$469.00 2025-02-12
Aaron
AR00JYP4-1g
1-bromo-2-iodo-4,5-dimethylbenzene
96843-22-0 95%
1g
$624.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264363-500mg
1-Bromo-4,5-dimethyl-2-iodobenzene
96843-22-0 95+%
500mg
¥5139.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264363-1g
1-Bromo-4,5-dimethyl-2-iodobenzene
96843-22-0 95+%
1g
¥5931.00 2024-04-23

Additional information on 1-Bromo-4,5-dimethyl-2-iodobenzene

Professional Introduction to 1-Bromo-4,5-dimethyl-2-iodobenzene (CAS No. 96843-22-0)

1-Bromo-4,5-dimethyl-2-iodobenzene, a compound with the chemical formula C8H9BrI, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique bromo and iodo substituents on a dimethylbenzene core, which makes it a versatile building block for the development of more complex molecules. The presence of both halogen atoms provides multiple reaction sites, enabling a wide range of chemical transformations that are valuable in medicinal chemistry and material science.

The CAS number 96843-22-0 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications. Its molecular structure, featuring a bromine atom at the 1-position and iodine at the 2-position of a methyl-substituted benzene ring, imparts distinct electronic and steric properties that influence its reactivity. These properties make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl systems found in numerous pharmaceuticals.

In recent years, the demand for specialized aryl halides like 1-bromo-4,5-dimethyl-2-iodobenzene has surged due to their role in synthesizing bioactive molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating substituted biphenyl derivatives that exhibit potent biological activities. The bromo and iodo substituents on the benzene ring allow for selective functionalization, enabling chemists to tailor the molecular framework for specific pharmacological effects.

The pharmaceutical industry has shown particular interest in this compound due to its potential in drug discovery. By employing 1-bromo-4,5-dimethyl-2-iodobenzene as a precursor, scientists have been able to synthesize compounds with anti-inflammatory, antiviral, and anticancer properties. One notable application involves its use in generating small-molecule inhibitors that interact with biological targets. The ability to introduce diverse functional groups at the bromo and iodo positions has facilitated the creation of libraries of compounds for high-throughput screening.

Advances in synthetic methodologies have further enhanced the utility of 1-bromo-4,5-dimethyl-2-iodobenzene. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient transformations of this intermediate into more complex structures. These methods are particularly valuable in constructing polycyclic aromatic systems, which are prevalent in many natural products and drug candidates. The versatility of this compound has also been recognized in materials science, where it serves as a precursor for organic semiconductors and luminescent materials.

The chemical reactivity of 1-bromo-4,5-dimethyl-2-iodobenzene is further highlighted by its participation in metal-catalyzed coupling reactions. For example, palladium-based catalysts facilitate the formation of carbon-carbon bonds with other aryl halides or organometallic reagents. This capability has been exploited in the synthesis of biaryl compounds that mimic natural products and exhibit unique biological activities. The iodo substituent, being more reactive than bromine under certain conditions, allows for selective transformations that would be otherwise inaccessible.

In conclusion, 1-bromo-4,5-dimethyl-2-iodobenzene (CAS No. 96843-22-0) is a pivotal compound in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs and advanced materials. As research continues to uncover novel applications for this compound, its significance is expected to grow further. The ongoing development of innovative synthetic strategies ensures that 1-bromo-4,5-dimethyl-2-iodobenzene will remain at the forefront of chemical innovation for years to come.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.